molecular formula C9H14Cl2N2O B6217275 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride CAS No. 2742656-70-6

3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride

Cat. No. B6217275
CAS RN: 2742656-70-6
M. Wt: 237.1
InChI Key:
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Description

3-(Chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride (CMEPP-HCl) is a novel synthetic compound that has recently gained attention due to its potential applications in scientific research. It is a highly stable, crystalline solid with a melting point of 106-108°C, and has been used in a variety of laboratory experiments. CMEPP-HCl has been studied for its ability to modulate the activity of certain enzymes, as well as its potential to serve as a substrate for biochemical research applications.

Scientific Research Applications

3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride has been used in a variety of scientific research applications. It has been studied for its ability to modulate the activity of certain enzymes, such as protein kinases and phosphatases. It has also been used as a substrate in biochemical research, as it can be easily synthesized and purified for use in the lab. Additionally, 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride has been used in studies of drug metabolism, as it can be used to inhibit the activity of certain enzymes involved in drug metabolism.

Mechanism of Action

The exact mechanism of action of 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as protein kinases and phosphatases. This inhibition is thought to be due to the presence of the chloromethyl group on the pyrazole ring, which is believed to interact with the active site of the enzyme and prevent it from binding its substrate. Additionally, 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride is believed to act as an allosteric modulator of certain enzymes, as it can bind to the enzyme at a site other than the active site and cause a conformational change in the enzyme, resulting in a decrease in its activity.
Biochemical and Physiological Effects
3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of various cellular processes. Additionally, it has been suggested that 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride may have an effect on the metabolism of certain drugs, as it can inhibit the activity of certain enzymes involved in drug metabolism. Finally, 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride has also been studied for its potential to modulate the activity of certain receptors, such as opioid receptors, which are involved in pain perception.

Advantages and Limitations for Lab Experiments

3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride offers a number of advantages for use in laboratory experiments. It is a highly stable, crystalline solid with a melting point of 106-108°C, making it easy to handle and store. Additionally, it can be synthesized in high yields, with up to 95% of the starting material being converted into the desired product. Finally, 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride is relatively inexpensive and can be easily purchased from chemical suppliers.
However, there are also some limitations to using 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the exact mechanism of action of 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride is not yet fully understood, making it difficult to predict its effect on certain biochemical and physiological processes.

Future Directions

Given the potential applications of 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride, there are a number of possible future directions for research. One potential direction is to further investigate the mechanism of action of 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride, as this could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential of 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride as a substrate for biochemical research applications. Finally, further studies could be conducted to explore the potential of 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride to modulate the activity of certain receptors, such as opioid receptors, which could lead to the development of novel therapeutic agents.

Synthesis Methods

3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride is synthesized through a nucleophilic substitution reaction involving the reaction of 1-ethyl-3-(chloromethyl)-1H-pyrazole with hydrochloric acid in a solvent mixture of dimethylformamide and water. This reaction results in the formation of a crystalline solid that can be isolated and purified for use in lab experiments. The yield of the reaction is typically high, with up to 95% of the starting material being converted into the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with chloroacetaldehyde in the presence of a base to form 3-(chloromethyl)-1-ethyl-1H-pyrazol-5-amine. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to form 3-(chloromethyl)-1-ethyl-1H,3H-benzo[f]chromene-2,4-dione. Finally, this compound is reacted with hydrazine hydrate in the presence of a base to form 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole, which is then converted to the hydrochloride salt form.", "Starting Materials": [ "1-ethyl-3-methyl-1H-pyrazol-5-amine", "chloroacetaldehyde", "2-hydroxybenzaldehyde", "hydrazine hydrate", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1-ethyl-3-methyl-1H-pyrazol-5-amine with chloroacetaldehyde in the presence of a base to form 3-(chloromethyl)-1-ethyl-1H-pyrazol-5-amine.", "Step 2: React 3-(chloromethyl)-1-ethyl-1H-pyrazol-5-amine with 2-hydroxybenzaldehyde in the presence of a base to form 3-(chloromethyl)-1-ethyl-1H,3H-benzo[f]chromene-2,4-dione.", "Step 3: React 3-(chloromethyl)-1-ethyl-1H,3H-benzo[f]chromene-2,4-dione with hydrazine hydrate in the presence of a base to form 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole.", "Step 4: Convert 3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole to the hydrochloride salt form by reacting with hydrochloric acid." ] }

CAS RN

2742656-70-6

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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